Cas no 23000-47-7 (4-Chloro-1-(4-Methylphenyl)-1h-Pyrazolo3,4-DPyrimidine)
4-Chloro-1-(4-Methylphenyl)-1h-Pyrazolo3,4-DPyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-chloro-1-(4-methylphenyl)-1H-Pyrazolo[3,4-d]pyrimidine
- 4-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine
- 4-chloro-1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidine
- CS-0449970
- DA-39769
- 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-1-(4-methylphenyl)-
- AKOS005720365
- DTXSID00458784
- YAA00047
- A848219
- 23000-47-7
- SCHEMBL6269930
- STL115569
- AS-38367
- MFCD08692089
- 4-Chloro-1-(4-Methylphenyl)-1h-Pyrazolo3,4-DPyrimidine
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- MDL: MFCD08692089
- Inchi: 1S/C12H9ClN4/c1-8-2-4-9(5-3-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3
- InChI Key: JJCDCMDVPYDUEU-UHFFFAOYSA-N
- SMILES: ClC1=C2C=NN(C2=NC=N1)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 244.05177
- Monoisotopic Mass: 244.0515740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 43.6Ų
Experimental Properties
- PSA: 43.6
4-Chloro-1-(4-Methylphenyl)-1h-Pyrazolo3,4-DPyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM151623-1g |
4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine |
23000-47-7 | 95% | 1g |
$543 | 2021-08-05 | |
| Alichem | A089000938-1g |
4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine |
23000-47-7 | 95% | 1g |
$716.00 | 2023-09-02 | |
| Alichem | A089000938-5g |
4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine |
23000-47-7 | 95% | 5g |
$2277.94 | 2023-09-02 | |
| TRC | C386308-10mg |
4-Chloro-1-(4-Methylphenyl)-1h-Pyrazolo[3,4-D]Pyrimidine |
23000-47-7 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C386308-50mg |
4-Chloro-1-(4-Methylphenyl)-1h-Pyrazolo[3,4-D]Pyrimidine |
23000-47-7 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C386308-100mg |
4-Chloro-1-(4-Methylphenyl)-1h-Pyrazolo[3,4-D]Pyrimidine |
23000-47-7 | 100mg |
$ 365.00 | 2022-06-06 | ||
| abcr | AB370723-250 mg |
4-Chloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine |
23000-47-7 | 250mg |
€507.10 | 2023-04-26 | ||
| abcr | AB370723-1 g |
4-Chloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine |
23000-47-7 | 1g |
€1186.90 | 2023-04-26 | ||
| Chemenu | CM151623-1g |
4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine |
23000-47-7 | 95% | 1g |
$543 | 2024-07-28 | |
| abcr | AB370723-100mg |
4-Chloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine; . |
23000-47-7 | 100mg |
€297.30 | 2023-09-06 |
4-Chloro-1-(4-Methylphenyl)-1h-Pyrazolo3,4-DPyrimidine Suppliers
4-Chloro-1-(4-Methylphenyl)-1h-Pyrazolo3,4-DPyrimidine Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 4-Chloro-1-(4-Methylphenyl)-1h-Pyrazolo3,4-DPyrimidine
Professional Introduction to Compound with CAS No. 23000-47-7 and Product Name: 4-Chloro-1-(4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidine
The compound with the CAS number 23000-47-7 and the product name 4-Chloro-1-(4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, characterized by its pyrazolo[3,4-d]pyrimidine core structure, has garnered considerable attention due to its versatile biological activities and potential applications in drug development. The presence of a chloro substituent at the 4-position and a 4-methylphenyl group at the 1-position contributes to its unique chemical properties, making it a valuable scaffold for medicinal chemists.
Recent research in the domain of pyrazolo[3,4-d]pyrimidine derivatives has highlighted their broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The structural motif of this compound is particularly noteworthy, as it integrates multiple pharmacophoric elements that can interact with various biological targets. The chloro group, for instance, is known to enhance binding affinity by participating in hydrogen bonding or halogen bonding interactions, while the 4-methylphenyl ring introduces hydrophobicity and steric bulk, which can modulate receptor binding.
In the context of modern drug discovery, 4-Chloro-1-(4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidine has been explored as a lead compound for developing novel therapeutic agents. Studies have demonstrated its efficacy in inhibiting key enzymes and receptors implicated in diseases such as cancer and inflammation. The pyrazolo[3,4-d]pyrimidine scaffold is particularly interesting because it can be further modified to optimize pharmacokinetic profiles and target specificity. For instance, structural analogs have been synthesized to improve solubility, bioavailability, and metabolic stability.
One of the most compelling aspects of this compound is its potential in oncology research. Pyrazolo[3,4-d]pyrimidines have been shown to exhibit inhibitory activity against tyrosine kinases and other cancer-related enzymes. The 4-Chloro-1-(4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidine derivative has been investigated for its ability to disrupt signaling pathways that drive tumor growth and metastasis. Preclinical studies have revealed promising results in cell-based assays and animal models, suggesting its therapeutic potential in treating various types of cancer. These findings align with the broader trend in oncology toward developing small-molecule inhibitors that target specific molecular mechanisms.
Another area where this compound shows promise is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and cardiovascular diseases. The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives are attributed to their ability to modulate cytokine production and inhibit inflammatory cascades. The specific substitution pattern in 4-Chloro-1-(4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidine enhances its interaction with inflammatory mediators, making it a candidate for developing novel anti-inflammatory drugs.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. Key synthetic strategies include condensation reactions to form the pyrazolo[3,4-d]pyrimidine core, followed by functional group modifications such as chlorination and methylation. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like this one, facilitating their exploration in drug discovery programs. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing aryl groups at specific positions within the molecule.
The pharmacological evaluation of 4-Chloro-1-(4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidine has revealed several interesting features. Its binding affinity for target proteins is influenced by both electronic and steric factors inherent to its structure. Computational modeling studies have been instrumental in understanding these interactions at a molecular level. By predicting binding modes and optimizing key pharmacophoric elements, researchers can design derivatives with enhanced potency and selectivity. These computational approaches are integral to modern drug design pipelines.
Future directions in the study of this compound include exploring its mechanism of action in greater detail. Understanding how it interacts with biological targets at a molecular level will provide insights into its therapeutic effects and potential side effects. Additionally, investigating its metabolic stability and pharmacokinetic properties will be crucial for translating preclinical findings into clinical applications. Collaborative efforts between chemists, biologists, and clinicians will be essential to realize the full potential of this promising scaffold.
In conclusion,4-Chloro-1-(4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidine represents a significant contribution to pharmaceutical chemistry due to its versatile biological activities and synthetic accessibility. Its potential applications in oncology and anti-inflammatory therapy make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve,pyrazolo[3,4-d]pyrimidine derivatives like this one will play an increasingly important role in shaping future therapeutic strategies.
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